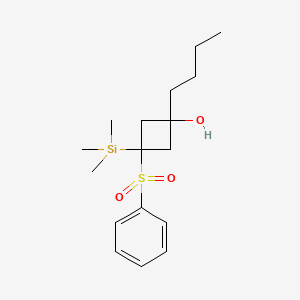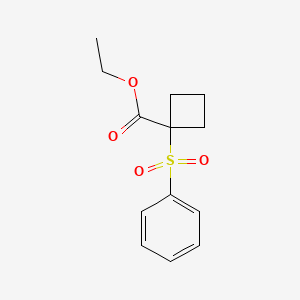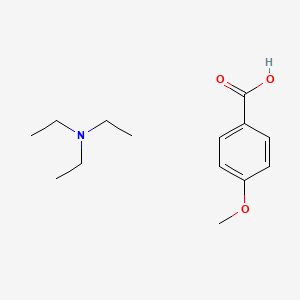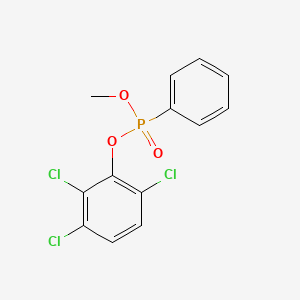
Methyl 2,3,6-trichlorophenyl phenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,6-trichlorophenyl phenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a methyl group and a phenyl ring substituted with three chlorine atoms at the 2, 3, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,6-trichlorophenyl phenylphosphonate typically involves the reaction of 2,3,6-trichlorophenol with phenylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The resulting product is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3,6-trichlorophenyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phenyl phosphonates.
Applications De Recherche Scientifique
Methyl 2,3,6-trichlorophenyl phenylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties.
Mécanisme D'action
The mechanism of action of methyl 2,3,6-trichlorophenyl phenylphosphonate involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition is often due to the formation of a stable complex between the phosphonate group and the enzyme’s active site, preventing the enzyme from catalyzing its substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2,4,6-trichlorophenyl)methyl phosphonate
- Phenylphosphonic dichloride
- 2,3,6-Trichlorophenol
Uniqueness
Methyl 2,3,6-trichlorophenyl phenylphosphonate is unique due to its specific substitution pattern on the phenyl ring and the presence of both methyl and phenyl groups attached to the phosphonate. This unique structure imparts distinct chemical properties, such as increased thermal stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
87539-27-3 |
|---|---|
Formule moléculaire |
C13H10Cl3O3P |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
1,2,4-trichloro-3-[methoxy(phenyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H10Cl3O3P/c1-18-20(17,9-5-3-2-4-6-9)19-13-11(15)8-7-10(14)12(13)16/h2-8H,1H3 |
Clé InChI |
ARPALNSSUHLZOW-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C1=CC=CC=C1)OC2=C(C=CC(=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(Furan-3-yl)-1,2-oxazolidin-3-yl]benzonitrile](/img/structure/B14401178.png)
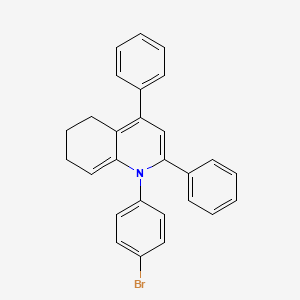
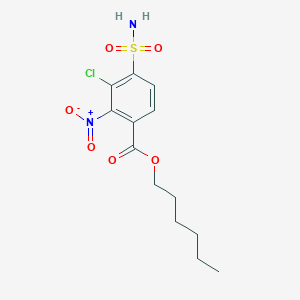
![N-Benzyl-N-butyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14401191.png)
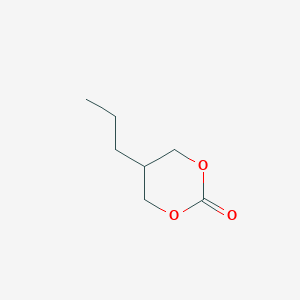

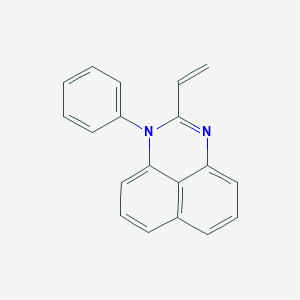
![1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14401211.png)
